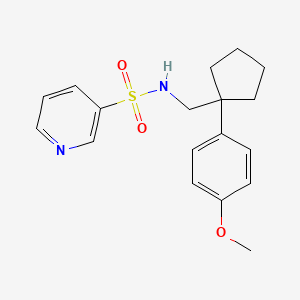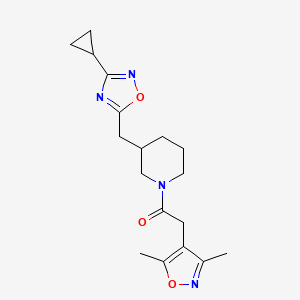
N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Vue d'ensemble
Description
“N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a complex organic compound. Similar compounds, such as N-(3-acetylphenyl)decanamide, have a linear formula of C18H27NO2 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as isocyanates, are usually produced from amines by phosgenation . Chalcone derivatives have been synthesized and characterized by 1H-NMR, 13C-NMR, mass, and elemental analysis .Chemical Reactions Analysis
Isocyanates, which have a similar functional group, are reactive towards a variety of nucleophiles including alcohols, amines, and even water .Applications De Recherche Scientifique
Synthesis and Potential Therapeutic Applications
N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide and its derivatives have been extensively studied for their potential in therapeutic applications. For instance, the synthesis of various derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties has shown promise in tumor inhibition and antioxidant activities. These derivatives exhibited significant potency against liver cancer cells, comparing favorably to established drugs like doxorubicin (Hamdy et al., 2013).
Anticoagulant Properties
Research also indicates the potential use of tetrahydronaphthalene derivatives as anticoagulants. N-(Aminoalkyl)phenyl naphthamides and tetrahydronaphthalene carboxamides were synthesized and showed promising results in inhibiting blood coagulation in human plasma (Nguyen & Ma, 2017).
Anti-inflammatory and Immunomodulatory Effects
In the context of inflammation and immune response, novel tetrahydronaphthalene derivatives were found to influence the proliferation and nitric oxide production in lipopolysaccharide-activated macrophages. Some compounds showed dose-dependent decreases in nitrite levels without exhibiting cytotoxic effects, indicating potential anti-inflammatory and immunomodulatory properties (Gurkan et al., 2011).
Synthesis and Structural Analysis
Furthermore, studies have been conducted on the synthesis and structural analysis of related compounds. For example, a concise synthesis approach for 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol was developed, providing insights into the structural aspects of these compounds (Göksu et al., 2003).
Antibacterial and Antimycobacterial Activities
The antibacterial and antimycobacterial properties of N-alkoxyphenyl naphthalene carboxamides have also been explored. Some synthesized compounds showed activity against various strains of bacteria, including Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections (Goněc et al., 2015).
Potential Anticonvulsant Activities
Another area of interest is the potential anticonvulsant activity of these compounds. For instance, the metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide demonstrated significant anticonvulsant effects in animal models (Robertson et al., 1987).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-13(21)15-7-4-8-18(12-15)20-19(22)17-10-9-14-5-2-3-6-16(14)11-17/h4,7-12H,2-3,5-6H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFIMHHULHIDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320577 | |
| Record name | N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677006 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
681169-83-5 | |
| Record name | N-(3-acetylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/no-structure.png)
![1-(2,3-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2651818.png)
![N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2651820.png)

![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2651824.png)
![2-bromo-N-[3-(dimethylsulfamoyl)-4-methylphenyl]pyridine-3-carboxamide](/img/structure/B2651825.png)
![4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2651828.png)





![N-(4-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2651838.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2651840.png)